3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide
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Overview
Description
3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, and a sulfonyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrrol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring and the hydroxy(methyl)amino group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrol ring.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with substituted fluorophenyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the fluorophenyl and pyrrol groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide involves interactions with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-1H-pyrrole
- 4-((Hydroxy(methyl)amino)methyl)-1H-pyrrole
- Sulfonyl-pyridine derivatives
Uniqueness
The uniqueness of 3-((2-(2-Fluorophenyl)-4-((hydroxy(methyl)amino)methyl)-1H-pyrrol-1-yl)sulfonyl)pyridine 1-oxide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its hydrophobic interactions, while the sulfonyl and hydroxy(methyl)amino groups provide opportunities for hydrogen bonding and other interactions.
Properties
Molecular Formula |
C17H16FN3O4S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)-1-(1-oxidopyridin-1-ium-3-yl)sulfonylpyrrol-3-yl]methyl]-N-methylhydroxylamine |
InChI |
InChI=1S/C17H16FN3O4S/c1-19(22)10-13-9-17(15-6-2-3-7-16(15)18)21(11-13)26(24,25)14-5-4-8-20(23)12-14/h2-9,11-12,22H,10H2,1H3 |
InChI Key |
DVARUHKYFPNDFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=C[N+](=CC=C3)[O-])O |
Origin of Product |
United States |
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